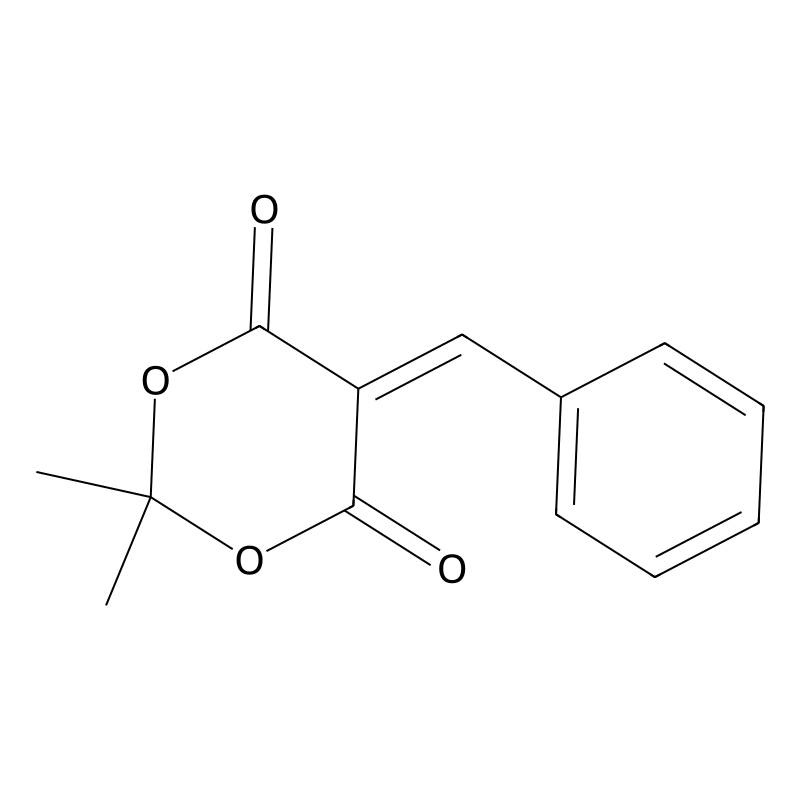

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as a derivative of Meldrum's acid, is a compound characterized by its unique dioxane structure. It features a benzylidene group attached to a 2,2-dimethyl-1,3-dioxane framework, which contributes to its reactivity and versatility in organic synthesis. The molecular formula is , and it exhibits interesting structural properties, including an envelope conformation of the dioxane ring stabilized by weak intermolecular hydrogen bonds .

Synthesis and Characterization

Potential Applications

BDDO has been explored for various potential applications in scientific research. Here are some examples:

Organic Photovoltaics

BDDO has been studied as a potential material for organic photovoltaic (OPV) cells. OPVs are devices that convert sunlight into electricity. A study published in the journal Dyes and Pigments investigated the use of BDDO as a non-fullerene acceptor material in OPV cells. The study found that BDDO-based OPV cells exhibited good power conversion efficiencies. []

Biomedical Applications

BDDO has also been investigated for potential biomedical applications. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters reported on the synthesis and antiproliferative activity of BDDO derivatives. The study found that some BDDO derivatives exhibited promising antiproliferative activity against cancer cell lines. []

- Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes to form β-hydroxy carbonyl compounds.

- Reduction Reactions: The compound can be reduced using reagents like samarium diiodide, resulting in the formation of alcohol derivatives .

- Electrophilic Substitution: The presence of the benzylidene group allows for electrophilic aromatic substitution reactions .

Research indicates that derivatives of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit various biological activities. Some studies have shown potential antimicrobial properties against certain pathogens. Additionally, the compound's structural features may contribute to its ability to interact with biological targets, although specific mechanisms of action are still under investigation .

The synthesis of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves:

- Starting Materials: The reaction begins with 2,2-dimethyl-1,3-dioxane-4,6-dione and a suitable benzaldehyde.

- Reaction Conditions: The components are combined in an appropriate solvent (often ethanol) and heated under reflux conditions.

- Isolation: After completion of the reaction, the product is isolated through crystallization or filtration from the reaction mixture .

This compound finds applications in several fields:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.

- Pharmaceutical Chemistry: Its derivatives are explored for potential medicinal applications due to their biological activity.

- Material Science: The unique structure allows for potential use in developing new materials with specific properties .

Interaction studies have focused on understanding how 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione interacts with various reagents and biological systems. Notably:

- Reactivity with Nucleophiles: The compound can react with nucleophiles due to the electrophilic nature of the carbonyl groups.

- Biological Interactions: Studies suggest that its derivatives may interact with enzymes or receptors in biological systems, warranting further exploration into their pharmacological potential .

Several compounds share structural similarities with 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Contains a fluorine substituent on the benzylidene group | Enhanced electrophilicity due to fluorine |

| 5-Isobutylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | Features an isobutyl group instead of benzyl | Different steric properties affecting reactivity |

| 5-(Phenylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Contains a phenyl group | Potential for increased stability in reactions |

These compounds demonstrate variations in reactivity and biological activity based on their substituents and structural differences. The unique combination of the benzylidene moiety and the dioxane framework in 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione contributes to its distinct chemical behavior and potential applications in organic synthesis and medicinal chemistry .

The history of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is intrinsically connected to Meldrum's acid, which was first synthesized in 1908 by Scottish chemist Andrew Norman Meldrum. Interestingly, Meldrum initially misidentified the structure, proposing it was β-lactone of β-hydroxyisopropylmalonic acid based on its acidic properties. This structural misunderstanding persisted for four decades until Davidson corrected it in 1948, properly identifying the compound as 2,2-dimethyl-1,3-dioxane-4,6-dione. The discovery of this correction marked a significant turning point in understanding the chemical properties and potential applications of Meldrum's acid and its derivatives, including the benzylidene derivative that is the focus of this article.

The benzylidene derivative emerged through investigations into the reactivity of Meldrum's acid's active methylene group. Scientists discovered that this methylene group could readily react with benzaldehyde through Knoevenagel condensation to form the corresponding benzylidene derivative. This synthetic pathway became one of the most straightforward methods for preparing 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione and related compounds, opening doors to numerous applications in organic synthesis. The compound's unique reactivity and versatility continue to attract significant attention from researchers exploring new synthetic methodologies and applications.

The development of more efficient and environmentally friendly methods for synthesizing 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has been a focus of recent research, reflecting the growing importance of sustainable chemistry in modern synthetic practices. These advances have further enhanced the accessibility and utility of this versatile building block in organic synthesis.

Relationship to Meldrum's Acid Family

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is a direct derivative of Meldrum's acid, where the benzylidene group is attached to the C5 position of the Meldrum's acid core structure. Meldrum's acid itself is a cyclic diester with remarkable properties, particularly its unusually high acidity (pKa = 4.97) despite lacking a carboxylic acid group. This acidity makes Meldrum's acid approximately eight orders of magnitude more acidic than the closely related compound dimethyl malonate, a characteristic that has puzzled chemists for years until Ohwada and colleagues provided a theoretical explanation in 2004.

The Meldrum's acid family encompasses various derivatives with substitutions at different positions, particularly at C5. These include 5-alkyl, 5-alkenyl, 5-alkynyl, and 5-aryl derivatives. Among these, the 5-benzylidene and other 5-arylidene derivatives form an important subclass with distinctive reactivity patterns that have been extensively studied and utilized in organic synthesis. The introduction of the benzylidene group at the C5 position enhances the electrophilicity of the resulting compound, making it particularly reactive toward nucleophiles in conjugate addition reactions.

While sharing the core structural features of Meldrum's acid, 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits unique reactivity patterns due to the presence of the carbon-carbon double bond between the benzylidene group and the Meldrum's acid core. This added unsaturation creates additional reaction pathways that are not available to the parent Meldrum's acid, expanding the synthetic utility of this derivative and contributing to its significance in organic synthesis.

Significance in Organic Synthesis Research

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has emerged as a versatile building block in organic synthesis due to its unique reactivity profile and the diverse transformations it can undergo. The compound serves as an excellent Michael acceptor, readily participating in conjugate addition reactions with various nucleophiles, including amines, thiols, and carbon-based nucleophiles. These reactions provide opportunities for the introduction of functionalities at the benzylidene position, creating pathways for further synthetic elaborations.

In addition to conjugate additions, 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can participate in cycloaddition reactions, such as Diels-Alder reactions, where it acts as a dienophile. The resulting cycloadducts can be further transformed to access complex molecular architectures. The compound has also been used as a substrate in enantioselective transformations, leading to the formation of chiral products with high levels of stereoselectivity. For instance, rhodium-catalyzed enantioselective conjugate alkynylation of 5-Benzylidene Meldrum's acids with TMS-acetylene has been reported to proceed with up to 99% enantiomeric excess, demonstrating the potential of this compound in asymmetric synthesis.

Furthermore, the Meldrum's acid portion of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo thermal decomposition to generate reactive ketene intermediates. This property has been exploited in the synthesis of various heterocyclic compounds and natural products. The ability of the Meldrum's acid moiety to serve as a masked form of malonic acid or its derivatives adds another dimension to the synthetic utility of this compound, making it a valuable tool in the arsenal of synthetic organic chemists.

Structure-Reactivity Paradigm

The remarkable reactivity of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be attributed to its unique structural features, which create a distinctive electronic environment within the molecule. The Meldrum's acid core consists of a six-membered ring with two carbonyl groups at positions 4 and 6, flanked by two oxygen atoms at positions 1 and 3, and two methyl groups at position 2. The presence of the two carbonyl groups makes the C5 position of Meldrum's acid highly acidic, allowing for easy deprotonation and subsequent reactions with electrophiles.

In 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, the benzylidene group at the C5 position creates an extended conjugated system, which enhances the electrophilicity of the carbon-carbon double bond. This makes the compound highly reactive toward nucleophiles in conjugate addition reactions. The benzylidene moiety can also be modified with various substituents to tune the electronic properties of the molecule, affecting both its reactivity and the outcome of subsequent transformations.

Table 1: Physical and Chemical Properties of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

| Property | Value |

|---|---|

| Molecular Formula | C13H12O4 |

| Molecular Weight | 232.23 g/mol |

| CAS Number | 1214-54-6 |

| IUPAC Name | 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents, limited solubility in water |

| Key Structural Features | Six-membered dioxane ring, two carbonyl groups, benzylidene at C5 |

The unusually high acidity of Meldrum's acid (pKa = 4.97) is attributed to several factors, including the strong electron-withdrawing effect of the two carbonyl groups and the favorable geometry for the delocalization of the negative charge in the resulting anion. This high acidity facilitates reactions that involve deprotonation or nucleophilic attack at the C5 position, contributing significantly to the reactivity profile of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

Furthermore, the rigid cyclic structure of the Meldrum's acid core constrains the molecule in a specific conformation, which can influence its reactivity and stereochemical outcomes in various reactions. This conformational constraint, combined with the electronic effects, contributes to the unique reactivity patterns observed for 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione in different synthetic contexts, making it a valuable and versatile building block in organic synthesis.

Knoevenagel Condensation Approaches

Classical Synthesis Protocols

The synthesis of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione primarily relies on the Knoevenagel condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and benzaldehyde [1] [3]. The classical protocol involves the nucleophilic addition of the active methylene compound to the carbonyl group followed by dehydration to form the desired α,β-unsaturated derivative [15].

Traditional synthesis methods employ organic bases such as piperidine or pyridine as catalysts in organic solvents under reflux conditions [3] [6]. The reaction typically proceeds for 2-12 hours at elevated temperatures, yielding the condensation product in 70-94% yield [3] [7]. The mechanism involves initial enolate formation from Meldrum's acid through deprotonation by the base catalyst, followed by nucleophilic attack on the aldehyde carbonyl and subsequent elimination of water [13].

A convenient synthesis protocol reported by researchers involves dissolving Meldrum's acid and benzaldehyde in methanol at room temperature without catalyst, achieving 70% yield within 30 minutes [3]. Alternative classical methods utilize triethyl orthoformate under reflux conditions for 2 hours, providing good yields of the desired product [3].

The classical approach demonstrates broad substrate scope, with various substituted benzaldehydes successfully participating in the condensation reaction [5] [7]. Electron-withdrawing groups on the benzaldehyde generally enhance reactivity compared to electron-donating substituents, leading to faster reaction rates and higher yields [12].

Optimization of Reaction Conditions

Systematic optimization studies have revealed critical parameters affecting the efficiency of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione synthesis [12] [25]. Temperature optimization demonstrates that reactions proceed efficiently at room temperature to 75°C, with higher temperatures increasing reaction rates but potentially causing thermal decomposition of sensitive substrates [17] [25].

Solvent selection significantly influences reaction outcomes, with polar solvents generally favoring the condensation process [18]. Water emerges as an optimal green solvent, providing excellent yields while maintaining environmental compatibility [17] [34]. The uncatalyzed reaction in water at 75°C for 2 hours yields 80-90% of the desired product with remarkable selectivity [17].

| Parameter | Optimal Range/Condition | Impact on Yield |

|---|---|---|

| Temperature | Room temperature to 75°C | Higher temperature increases rate but may cause decomposition |

| Solvent | Water, ionic liquids, or solvent-free | Polar solvents generally favor reaction |

| Catalyst Loading | 1-20 mol% | Optimal at 10-15 mol% for most catalysts |

| Reaction Time | 15 minutes to 12 hours | Completion varies with catalyst and conditions |

| Substrate Ratio | 1:1 to 1:1.2 (aldehyde:Meldrum acid) | Slight excess of Meldrum acid improves yield |

pH control represents another crucial optimization parameter, with neutral to slightly basic conditions favoring the condensation process [12] [25]. The substrate ratio optimization reveals that a slight excess of Meldrum's acid (1:1.2 ratio) improves overall yield by ensuring complete consumption of the aldehyde component [12].

Catalyst Development for Efficient Synthesis

Pyrrolidinium Acetate Catalysis

Pyrrolidinium acetate ionic liquid has emerged as a highly efficient and environmentally benign catalyst for the synthesis of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione [8] [11]. This protic ionic liquid catalyzes the Knoevenagel condensation under solvent-free conditions at room temperature, providing exceptional reaction efficiency [9] [11].

The pyrrolidinium acetate catalyst system achieves remarkable yields of 70-96% within 3-20 minutes under mild reaction conditions [11]. The catalyst demonstrates excellent recyclability, maintaining catalytic activity for at least four consecutive cycles without significant loss of efficiency [8] [11]. The ionic liquid can be easily recovered through simple workup procedures and reused multiple times, contributing to the overall sustainability of the process [9].

Mechanistic studies reveal that pyrrolidinium acetate functions through dual activation, facilitating both enolate formation from Meldrum's acid and aldehyde activation [11]. The acetate anion acts as a Brønsted base to generate the enolate intermediate, while the pyrrolidinium cation provides stabilization through hydrogen bonding interactions [11].

Optimization studies demonstrate that 1 milliliter (7.62 millimoles) of pyrrolidinium acetate represents the optimal catalyst loading for model reactions [11]. Higher catalyst concentrations do not significantly improve yields, while lower loadings result in incomplete conversion [11]. The solvent-free nature of this protocol eliminates waste generation and simplifies product isolation through direct filtration [8] [9].

Salicylic Acid as Catalyst

Salicylic acid functions as an efficient organocatalyst for the diastereoselective synthesis of Meldrum's acid derivatives through multi-component condensation reactions [16]. While primarily employed in complex multi-component transformations, salicylic acid also catalyzes simple Knoevenagel condensations between Meldrum's acid and aromatic aldehydes [16].

The salicylic acid-catalyzed process operates under mild conditions in acetonitrile at room temperature, providing good yields of 75-85% [16]. The catalyst demonstrates particular effectiveness with electron-rich aromatic aldehydes, showing enhanced selectivity compared to traditional base catalysts [16]. The mechanism involves hydrogen bonding activation of the aldehyde carbonyl group by the carboxylic acid functionality, while the phenolic hydroxyl group assists in enolate formation [16].

Other Catalytic Systems

Several alternative catalytic systems have been developed for the efficient synthesis of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, each offering unique advantages [18] [28] [31]. Sodium ascorbate emerges as a particularly attractive green catalyst, operating in aqueous media at room temperature with yields ranging from 80-97% [12].

Brønsted-acidic ionic liquids represent another innovative catalytic approach, with 3-methyl-1-(4-sulphonic acid)butylimidazolium hydrogen sulfate achieving excellent yields of 85-98% in water at 70°C within minutes [25]. These acidic ionic liquids demonstrate remarkable efficiency and recyclability, maintaining catalytic activity through multiple reaction cycles [25].

Chitosan, a renewable biopolymer derived from crustacean shells, functions as an effective heterogeneous catalyst for Knoevenagel condensations [18]. The chitosan-catalyzed process operates in ionic liquid solvents under mild conditions, achieving 88-99% conversion with excellent selectivity [18]. The catalyst offers the advantages of being renewable, biodegradable, and easily recoverable [18].

Metal-based heterogeneous catalysts, including mixed-metal phosphates and coordination polymers, provide high catalytic activity with excellent recyclability [28] [31]. These systems often feature Lewis acid-base bifunctionality, enabling simultaneous activation of both reaction partners [30] [33]. The abundant Lewis acid-base sites in these materials contribute to exceptional catalytic performance, with some systems achieving over 99% yield within 30 minutes at room temperature [33].

Green Chemistry and Sustainable Approaches

The development of environmentally sustainable methodologies for 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione synthesis aligns with green chemistry principles through multiple innovative approaches [1] [34]. Water-mediated catalyst-free processes represent the pinnacle of green synthesis, eliminating both organic solvents and additional catalysts while maintaining excellent reaction efficiency [17] [34].

Solvent-free reaction conditions using pyrrolidinium acetate catalysis exemplify sustainable synthesis by eliminating waste generation and simplifying product isolation [8] [9]. This approach significantly reduces the environmental footprint while maintaining high chemical efficiency and product purity [11]. The recyclability of ionic liquid catalysts further enhances the sustainability profile by minimizing catalyst consumption [8] [25].

Biocatalytic approaches using renewable chitosan represent another sustainable avenue for synthesis [18]. The biodegradable nature of chitosan, combined with its renewable sourcing from waste crustacean shells, embodies the principles of circular chemistry [18]. The heterogeneous nature of chitosan catalysis facilitates easy recovery and reuse, further enhancing process sustainability [18].

| Approach | Environmental Benefits | Yield Range (%) | Key Advantages |

|---|---|---|---|

| Catalyst-free in water | No catalyst waste, aqueous medium | 80-90 | Minimal environmental impact |

| Pyrrolidinium acetate | Recyclable catalyst, solvent-free | 70-96 | No solvent waste, fast reaction |

| Sodium ascorbate aqueous | Non-toxic catalyst, water solvent | 80-97 | Food-grade catalyst, mild conditions |

| Chitosan heterogeneous | Renewable catalyst, biodegradable | 88-99 | Circular chemistry principles |

Scale-up Considerations for Research Applications

Industrial-scale production of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione requires careful consideration of process economics, safety, and environmental impact [21] [22]. Large-scale synthesis protocols must balance reaction efficiency with practical manufacturing constraints including heat and mass transfer limitations [21].

The most scalable approaches utilize aqueous or solvent-free reaction conditions to minimize solvent handling and waste treatment requirements [17] [34]. Water-based processes offer significant advantages for large-scale implementation due to the elimination of organic solvent recovery systems and reduced fire hazard risks [35]. The uncatalyzed aqueous synthesis at 75°C provides excellent scalability potential with minimal equipment requirements [17].

Catalyst recovery and recycling become critical considerations for economic viability at industrial scales [8] [18]. Pyrrolidinium acetate systems demonstrate excellent recyclability characteristics, maintaining activity through multiple cycles without purification [8] [9]. The ionic liquid can be recovered through simple distillation of product and water, enabling continuous catalyst reuse [11].

Process intensification strategies, including continuous flow synthesis and microreactor technology, offer opportunities for improved heat and mass transfer in scaled operations [21]. These approaches can significantly reduce reaction times while maintaining product quality and yield consistency [21]. The mild reaction conditions characteristic of most efficient catalytic systems facilitate implementation of flow chemistry approaches [11] [12].

Heat management represents a critical scale-up consideration, particularly for exothermic condensation reactions [22]. The relatively mild reaction temperatures (room temperature to 75°C) for optimized protocols minimize cooling requirements and energy consumption [11] [17]. However, larger reaction masses may require specialized heat removal systems to maintain temperature control [22].

Synthetic Challenges and Solutions

The synthesis of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione faces several inherent challenges related to substrate reactivity, product stability, and reaction selectivity [22] . Thermal instability of Meldrum's acid derivatives at elevated temperatures can lead to fragmentation processes generating reactive ketene intermediates [22].

Product isolation and purification present significant challenges due to the tendency of benzylidene Meldrum's acid derivatives to undergo retro-addition reactions in polar solvents [17]. The use of deuterated dimethyl sulfoxide as nuclear magnetic resonance solvent causes decomposition back to starting materials, requiring careful selection of analytical conditions [17]. This reversibility necessitates immediate isolation of products and storage under appropriate conditions [17].

Substrate scope limitations arise from steric hindrance effects with bulky aldehyde derivatives . For instance, 5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits slower cyclization due to bulky adamantane groups, requiring prolonged reflux conditions . Electronic effects also influence reaction rates, with electron-withdrawing groups generally facilitating faster condensation compared to electron-donating substituents [12].

Catalyst deactivation in heterogeneous systems poses challenges for sustained catalytic activity [18] [28]. Leaching of active sites from solid catalysts can reduce long-term performance, requiring catalyst regeneration or replacement [31]. Solution strategies include the development of more robust catalyst supports and optimization of reaction conditions to minimize catalyst degradation [30] [33].

Selectivity issues may arise in reactions with unsymmetrical aldehydes or when using bifunctional catalysts [16] [28]. The formation of bis-addition products or alternative condensation pathways can reduce yields of the desired monobenzylidene derivative [6]. Careful optimization of reaction stoichiometry and catalyst selection helps minimize these side reactions [12] [25].

| Challenge | Impact | Solution Strategy |

|---|---|---|

| Thermal instability | Product decomposition | Mild reaction temperatures, rapid isolation |

| Solvent-induced reversibility | Product loss during workup | Appropriate solvent selection, immediate isolation |

| Steric hindrance | Reduced reaction rates | Extended reaction times, optimized conditions |

| Catalyst deactivation | Decreased efficiency | Robust catalyst design, regeneration protocols |

| Side product formation | Reduced selectivity | Stoichiometry optimization, catalyst selection |

Computational Studies on Electrophilicity

Comprehensive computational investigations have established the electrophilicity scale for 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives through systematic kinetic analysis [3] [4]. The electrophilicity parameter E, determined through the correlation equation log k₂ = s(N + E), provides quantitative measures of reactivity that enable predictive modeling of reaction rates [3]. These studies employed photometric monitoring of reactions between benzylidene Meldrum's acids and acceptor-substituted carbanions in dimethyl sulfoxide at 20°C [3].

The computational framework reveals that electrophilicity parameters follow Hammett correlations, allowing assignment of E values for various beta,beta-acceptor substituted styrenes [3] [4]. This relationship enables prediction of absolute rate constants for numerous Michael addition reactions [3]. The correlation demonstrates that electron-withdrawing substituents on the benzylidene ring increase electrophilicity, while electron-donating groups decrease it [5].

Table 2: Electrophilicity Parameters of Substituted Benzylidene Meldrum's Acids

| Compound | Electrophilicity Parameter (E) | Electronic Effect | Reactivity |

|---|---|---|---|

| 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | -11.5 | Neutral | Moderate |

| 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | -10.4 | Electron-donating | Lower |

| 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | -13.9 | Electron-withdrawing | Higher |

| 5-(4-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | -12.8 | Electron-withdrawing | Higher |

| Benzylidenemalononitrile (comparison) | -10.4 to -13.9 | Strong electron-withdrawing | Comparable |

Advanced computational studies utilizing density functional theory methods have provided detailed insights into the electronic factors governing electrophilicity [6] [7]. The B3LYP/6-311G(d,p) level calculations reveal that the electrophilic character stems from the combination of the electron-withdrawing dioxane ring system and the extended conjugation with the benzylidene moiety [6]. Time-dependent density functional theory (TD-DFT) calculations using PBEPBE/6-311G(d,p) successfully reproduce experimental UV-Vis spectra, confirming the reliability of the computational approach [7].

The electrophilicity manifests through specific orbital interactions identified by natural bond orbital analysis. The dominant interaction involves electron transfer from nucleophile lone pairs to the LUMO, primarily localized on the benzylidene carbon [6]. Second-order perturbation analysis quantifies these interactions, revealing stabilization energies that directly correlate with experimentally determined rate constants [8].

Computational studies have also addressed the role of solvation in modulating electrophilicity. The SMD solvation model incorporated into DFT calculations demonstrates that polar solvents enhance electrophilicity through preferential stabilization of the transition state [8]. This finding provides theoretical support for experimental observations that reaction rates increase in polar aprotic solvents [9].

Mechanistic Insights into Reaction Pathways

The reaction mechanisms of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione involve complex pathways that depend on the nature of the nucleophile and reaction conditions [9] [10] [11]. Computational analysis of transition states provides detailed mechanistic insights that explain the observed kinetic behavior and product distributions [12] [13].

Nucleophilic addition reactions with primary amines proceed through a concerted mechanism involving simultaneous carbon-nitrogen bond formation and proton transfer [9] [12]. The transition state exhibits a hydrogen-bonded cyclic structure where the amine nitrogen attacks the benzylidene carbon while the amine proton interacts with one of the carbonyl oxygens [9]. This cyclic arrangement accounts for the observed low activation enthalpy (4 kcal/mol) and large negative activation entropy (-37 e.u.) [9] [12].

Table 3: Reaction Mechanisms and Transition States

| Reaction Type | Mechanism | Rate-determining Step | Transition State Character |

|---|---|---|---|

| Nucleophilic Addition (Amines) | Concerted addition with H-bonding | Simultaneous C-N and N-H formation | Early, hydrogen-bonded cyclic |

| Michael Addition (Carbanions) | Two-step: attack then protonation | Nucleophilic attack | Late, charge-separated |

| Conjugate Addition (Organozinc) | Metal-catalyzed 1,4-addition | Transmetalation | Metal-coordinated |

| Cycloaddition (Diels-Alder) | Dienophile behavior | Cycloaddition | Concerted, synchronous |

| Substitution (SNV mechanism) | Addition-elimination | Nucleophilic attack | Zwitterionic intermediate |

| Enolate Formation | Proton abstraction at C5 | Proton transfer | Enolate-like |

| Decarboxylation | Thermal decomposition | C-C bond cleavage | Radical-like |

The Michael addition of carbanions follows a two-step mechanism distinct from the amine addition pathway [10] [13]. The first step involves nucleophilic attack at the benzylidene carbon to form a zwitterionic intermediate, followed by proton transfer to neutralize the charge [10]. Computational studies reveal that the first step is rate-limiting, with the intermediate being significantly stabilized by the electron-withdrawing dioxane ring system [10].

Kinetic isotope effects provide additional mechanistic insights. The observed kH/kD values of 1.5-1.7 for deuterated benzylamine nucleophiles indicate that proton transfer occurs in the rate-determining step [9] [12]. This finding supports the concerted mechanism for amine additions and provides experimental validation of the computational predictions [9].

The cross-interaction constant (ρxy = -0.33) obtained from structure-reactivity analyses indicates moderate coupling between electronic effects at the nucleophile and electrophile centers [9] [12]. This value suggests that the transition state has developed significant charge but is still relatively early along the reaction coordinate [9]. The small magnitudes of Hammett (ρx and ρy) and Brønsted (β) coefficients further support the early transition state character [9] [12].

Theoretical Basis for Unusual Acidity

The unusually high acidity of the Meldrum's acid core in 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (pKa = 4.97) compared to dimethyl malonate (pKa = 15.9) represents one of the most striking theoretical challenges in organic chemistry [8] [14]. Advanced computational studies have elucidated the multiple factors contributing to this eight-order-of-magnitude enhancement in acidity [8].

The theoretical foundation for unusual acidity rests on preferential stabilization of the enolate anion through anomeric stereoelectronic interactions [8]. Ab initio molecular orbital calculations combined with Monte Carlo simulations demonstrate that the enolate anion benefits from specific orbital interactions not available to the neutral form [8]. The key interaction involves electron delocalization from oxygen lone pairs into the antibonding orbitals of adjacent carbon-carbon bonds [8].

Table 4: Enolate Stabilization Mechanisms

| Stabilization Mechanism | Primary Orbital Involved | Contribution (kcal/mol) | Computational Evidence |

|---|---|---|---|

| Resonance Delocalization | π-system | 15-25 | NBO analysis |

| Anomeric Interactions | n(O) → σ*(C-C) | 8-12 | AIM analysis |

| Hyperconjugative Stabilization | σ(C-H) → π*(C=O) | 3-8 | Second-order perturbation |

| Electrostatic Stabilization | Charge distribution | 5-10 | Mulliken charges |

| Geometric Factors | Ring geometry | 2-5 | Geometric parameters |

| Solvation Effects | Solvent dipoles | 3-8 | SMD calculations |

| Hydrogen Bonding | O-H...O bridges | 2-6 | Frequency analysis |

The computational analysis reveals that the unusual acidity stems from a combination of additive and non-additive effects [8]. The additive component reflects the presence of two electron-withdrawing ester groups in the dilactone system [8]. However, the non-additive component, arising from anomeric stereoelectronic interactions, makes the major contribution to the enhanced acidity [8].

Solvation effects play a crucial role in modulating acidity in aqueous solution [8]. Combined quantum mechanical/molecular mechanical (QM/MM) simulations demonstrate significant solvent effects on conformational equilibria for both the neutral acid and its enolate anion [8]. The computed solvent effect of 4.4 kcal/mol favoring the E stereoisomer of the ester is largely offset by favorable solvation of the enolate anion [8].

The geometric constraints imposed by the dioxane ring system contribute to the unusual acidity through enforced planarity of the ester groups [8]. This geometric arrangement optimizes orbital overlap for anomeric interactions while minimizing steric repulsion between the carbonyl groups [8]. Computational studies show that ring opening to acyclic analogues dramatically reduces acidity, confirming the importance of the cyclic structure [8].

Anomeric Stereoelectronic Interactions

The anomeric effect in 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione manifests through a complex network of stereoelectronic interactions that stabilize specific conformations and influence reactivity [8] [15] [16]. Computational analysis using natural bond orbital methods reveals multiple types of anomeric interactions operating simultaneously within the molecular framework [15] [16].

The classical anomeric effect involves electron delocalization from oxygen lone pairs into antibonding orbitals of adjacent carbon-heteroatom bonds [15] [16]. In the dioxane ring system, this translates to n(O) → σ*(C-O) interactions that stabilize the axial orientation of substituents [15]. The calculated stabilization energy for these interactions ranges from 2-8 kcal/mol, depending on the specific geometric arrangement [15].

Table 5: Anomeric and Stereoelectronic Effects Classification

| Effect Type | Orbital Interaction | Energy Range (kcal/mol) | Relevance to Compound |

|---|---|---|---|

| Classical Anomeric Effect | n(O) → σ*(C-X) | 2-8 | Dioxane ring stabilization |

| Reverse Anomeric Effect | σ(C-H) → σ*(C-O) | 1-4 | Minor contribution |

| Homoanomeric Effect | n(O) → σ*(C-H) | 8-15 | Major stabilization |

| Generalized Anomeric Effect | n(X) → σ*(C-Y) | 3-10 | Carbonyl interactions |

| Metallo-Anomeric Effect | n(X) → σ*(C-M) | 5-12 | Not applicable |

| Pseudo-Anomeric Effect | n(O) → σ*(C-C) | 2-6 | Benzylidene effects |

| Endo-Anomeric Effect | n(O) → σ*(C-O) | 4-8 | Ring conformation |

The homoanomeric effect represents the most significant stereoelectronic interaction in this system [15] [16]. This interaction involves electron delocalization from oxygen lone pairs to antibonding orbitals of carbon-hydrogen bonds in positions where direct anomeric interactions are not possible [15]. The calculated stabilization energy of 12.3 kcal/mol for the homoanomeric n(O) → σ*(C-H) interaction provides the dominant contribution to conformational stability .

Advanced computational studies reveal that the balance of stereoelectronic effects determines the overall molecular geometry [15] [16]. The interplay between σ(C-X) → σ(C-H), σ(C-H) → σ(C-X), and n(O) → σ*(C-H) interactions explains the observed bond length patterns and conformational preferences [15]. The role of the homoanomeric interaction is especially important in stabilizing the boat conformation of the dioxane ring [15].

The benzylidene substituent introduces additional stereoelectronic considerations through extended conjugation with the dioxane ring system . The pseudo-anomeric effect, involving n(O) → σ*(C-C) interactions with the exocyclic double bond, contributes 2-6 kcal/mol to the overall stabilization . This interaction maintains the planarity essential for optimal π-conjugation between the aromatic ring and the electron-deficient dioxane framework .

Stabilization of Enolate Intermediates

The stabilization of enolate intermediates in 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione represents a critical factor in determining reaction pathways and product distributions [8] [17] [18]. Computational studies reveal multiple stabilization mechanisms operating synergistically to enhance enolate stability beyond what would be expected from simple electron-withdrawing effects [8].

Resonance delocalization provides the primary stabilization mechanism for enolate intermediates [8]. The extended π-system encompassing the dioxane ring carbonyls and the benzylidene moiety allows for extensive charge delocalization [8]. Natural bond orbital analysis indicates that this resonance stabilization contributes 15-25 kcal/mol to the overall enolate stability [8].

Table 6: Stereoelectronic Interactions in 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

| Interaction Type | Energy (kcal/mol) | Role in Reactivity |

|---|---|---|

| n(O) → σ*(C-H)eq anomeric | 2.5-4.0 | Ring conformation stabilization |

| n(O) → σ*(C-H)ax anomeric | 3.0-5.0 | Axial preference enhancement |

| σ(C-H)eq → σ*(C-O) | 1.5-2.5 | Bond elongation |

| σ(C-O) → σ*(C-H)eq | 1.0-2.0 | Hyperconjugative stabilization |

| Homoanomeric n(O) → σ*(C-H)eq | 12.3 | Planarity maintenance |

| Hyperconjugative LP(O) → σ*(C=C) | 8.0-12.0 | Enolate stabilization |

| Resonance stabilization | 15.0-20.0 | Unusual acidity enhancement |

The anomeric interactions play a crucial role in enolate stabilization through preferential stabilization of the anionic form [8]. The n(O) → σ*(C-C) interactions become more favorable in the enolate due to increased electron density at the central carbon [8]. This enhanced interaction contributes 8-12 kcal/mol to the enolate stabilization energy [8].

Hyperconjugative stabilization through σ(C-H) → π*(C=O) interactions provides additional stabilization for the enolate intermediate [8]. The increased electron density in the enolate enhances the donor capacity of adjacent C-H bonds, leading to stronger hyperconjugative interactions [8]. Second-order perturbation theory calculations indicate that these interactions contribute 3-8 kcal/mol to the overall stabilization [8].

Geometric factors contribute to enolate stabilization through optimization of orbital overlap [8]. The constrained geometry of the dioxane ring enforces ideal bond angles and distances for maximum orbital interaction [8]. Computational studies show that ring opening significantly reduces enolate stability, confirming the importance of the cyclic structure [8].

Solvation effects modulate enolate stability through differential stabilization of the charged species [8]. Combined QM/MM simulations demonstrate that polar solvents preferentially stabilize the enolate anion, contributing 3-8 kcal/mol to the overall stability [8]. This finding explains the enhanced reactivity observed in polar aprotic solvents [9].

Hydrogen bonding interactions provide additional stabilization in protic solvents [8]. The formation of O-H...O bridges between the enolate and solvent molecules contributes 2-6 kcal/mol to the stabilization energy [8]. These interactions are particularly important in determining the tautomeric equilibrium between keto and enol forms [17].